ACE Inhibitory Potency of the Core Met-Asn-Pro Sequence vs. Parental Pentapeptide
The core tripeptide sequence Met-Asn-Pro, contained within the target tetrapeptide, is a significantly more potent ACE inhibitor than its parental pentapeptide, myopentapeptide A (Met-Asn-Pro-Pro-Lys). The tripeptide Met-Asn-Pro has an IC50 of 66.6 μM, which is 14.2-fold lower (more potent) than the IC50 of 945.5 μM for the pentapeptide [1]. While direct data for the target tetrapeptide Pro-Met-Asn-Pro is absent from the primary literature, its structural identity as an N-terminal extended version of Met-Asn-Pro positions it within this critical structure-activity relationship (SAR) landscape.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured. Contains the Met-Asn-Pro sequence (IC50 = 66.6 µM). |
| Comparator Or Baseline | Tripeptide Met-Asn-Pro (IC50 = 66.6 µM) vs. Pentapeptide Met-Asn-Pro-Pro-Lys (IC50 = 945.5 µM) |
| Quantified Difference | 14.2-fold potency difference between the core tripeptide (66.6 µM) and the parental pentapeptide (945.5 µM). |
| Conditions | In vitro ACE inhibition assay using hippuryl-L-histidyl-L-leucine (HHL) as a substrate. |
Why This Matters
This demonstrates that the core Met-Asn-Pro sequence is a strong determinant of ACE inhibition, and extending it (as in the target tetrapeptide) can drastically alter—and likely enhance—potency compared to other fragments from the same myosin hydrolysate.
- [1] Arihara, K., Nakashima, Y., Mukai, T., Ishikawa, S., & Itoh, M. (2001). Peptide inhibitors for angiotensin I-converting enzyme from enzymatic hydrolysates of porcine skeletal muscle proteins. Meat Science, 57(3), 319-324. PMID: 22061507. View Source
